REACTION_SMILES
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[CH3:1][O:2][CH:3]1[NH:4][C:5](=[O:15])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[C:12]1([CH3:13])[CH3:14].[CH3:22][CH2:23][O:24][CH2:25][CH3:26].[Cl:16][P:17]([Cl:18])([Cl:19])([Cl:20])[Cl:21]>>[CH2:3]1[NH:4][C:5](=[O:15])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[C:12]1([CH3:13])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC1NC(=O)c2ccccc2C1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CC1(C)CNC(=O)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |